WNK463
WNK463
WNK463, also known as NVP-WNK463, is a potent and orally bioavailable pan-WNK-kinase inhibitor. WNK463 affects blood pressure and body fluid and electro-lyte homeostasis, consistent with WNK-kinase-associated physiology and pathophysiology. The With-No-Lysine (K) (WNK) kinases play a critical role in blood pressure regulation and body fluid and electrolyte homeostasis.
Brand Name:
Vulcanchem
CAS No.:
2012607-27-9
VCID:
VC0547189
InChI:
InChI=1S/C21H24F3N7O2/c1-20(2,3)27-17(32)15-11-25-12-31(15)14-6-8-30(9-7-14)16-5-4-13(10-26-16)18-28-29-19(33-18)21(22,23)24/h4-5,10-12,14H,6-9H2,1-3H3,(H,27,32)
SMILES:
CC(C)(C)NC(=O)C1=CN=CN1C2CCN(CC2)C3=NC=C(C=C3)C4=NN=C(O4)C(F)(F)F
Molecular Formula:
C21H24F3N7O2
Molecular Weight:
463.4652
WNK463
CAS No.: 2012607-27-9
Inhibitors
VCID: VC0547189
Molecular Formula: C21H24F3N7O2
Molecular Weight: 463.4652
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 2012607-27-9 |
---|---|
Product Name | WNK463 |
Molecular Formula | C21H24F3N7O2 |
Molecular Weight | 463.4652 |
IUPAC Name | N-tert-butyl-3-[1-[5-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-4-yl]imidazole-4-carboxamide |
Standard InChI | InChI=1S/C21H24F3N7O2/c1-20(2,3)27-17(32)15-11-25-12-31(15)14-6-8-30(9-7-14)16-5-4-13(10-26-16)18-28-29-19(33-18)21(22,23)24/h4-5,10-12,14H,6-9H2,1-3H3,(H,27,32) |
Standard InChIKey | HWSHOMMVLGBIDN-UHFFFAOYSA-N |
SMILES | CC(C)(C)NC(=O)C1=CN=CN1C2CCN(CC2)C3=NC=C(C=C3)C4=NN=C(O4)C(F)(F)F |
Appearance | Solid powder |
Description | WNK463, also known as NVP-WNK463, is a potent and orally bioavailable pan-WNK-kinase inhibitor. WNK463 affects blood pressure and body fluid and electro-lyte homeostasis, consistent with WNK-kinase-associated physiology and pathophysiology. The With-No-Lysine (K) (WNK) kinases play a critical role in blood pressure regulation and body fluid and electrolyte homeostasis. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | NVP-WNK463; NVP-WNK 463; NVP-WNK-463; WNK463; WNK-463; WNK 463. |
Reference | 1: Zhang J, Deng X, Kahle KT. Leveraging unique structural characteristics of WNK kinases to achieve therapeutic inhibition. Sci Signal. 2016 Oct 18;9(450):pe3. Review. PubMed PMID: 27811182. 2: Yamada K, Park HM, Rigel DF, DiPetrillo K, Whalen EJ, Anisowicz A, Beil M, Berstler J, Brocklehurst CE, Burdick DA, Caplan SL, Capparelli MP, Chen G, Chen W, Dale B, Deng L, Fu F, Hamamatsu N, Harasaki K, Herr T, Hoffmann P, Hu QY, Huang WJ, Idamakanti N, Imase H, Iwaki Y, Jain M, Jeyaseelan J, Kato M, Kaushik VK, Kohls D, Kunjathoor V, LaSala D, Lee J, Liu J, Luo Y, Ma F, Mo R, Mowbray S, Mogi M, Ossola F, Pandey P, Patel SJ, Raghavan S, Salem B, Shanado YH, Trakshel GM, Turner G, Wakai H, Wang C, Weldon S, Wielicki JB, Xie X, Xu L, Yagi YI, Yasoshima K, Yin J, Yowe D, Zhang JH, Zheng G, Monovich L. Small-molecule WNK inhibition regulates cardiovascular and renal function. Nat Chem Biol. 2016 Nov;12(11):896-898. doi: 10.1038/nchembio.2168. Epub 2016 Sep 5. PubMed PMID: 27595330. |
PubChem Compound | 121487936 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume